2,2-dimethyloxazolidine
Overview
Description
2,2-dimethyloxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the oxazolidine ring .
Industrial Production Methods
In industrial settings, the production of oxazolidine, 2,2-dimethyl- often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as transition metals can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyloxazolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidine derivatives into amines, which are useful in polymer chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidines, each with distinct applications in pharmaceuticals and materials science .
Scientific Research Applications
2,2-dimethyloxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine, 2,2-dimethyl- involves its ability to form stable complexes with various substrates. This stability is attributed to the presence of both nitrogen and oxygen atoms in the ring, which can participate in hydrogen bonding and other interactions. In biological systems, oxazolidine derivatives can inhibit protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and are used in different chemical and pharmaceutical contexts.
Uniqueness
2,2-dimethyloxazolidine is unique due to its high stability and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-1,3-oxazolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIRTNKIXRXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347019 | |
Record name | 2,2-Dimethyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-62-2 | |
Record name | 2,2-Dimethyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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